methyl 3-(N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)sulfamoyl)thiophene-2-carboxylate
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Overview
Description
The compound , methyl 3-(N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)sulfamoyl)thiophene-2-carboxylate, is a complex organic molecule that likely contains multiple functional groups, including a thiophene ring, an oxadiazole ring, and a sulfamoyl group. While the papers provided do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds involves the interaction of azomethines with methyl thioglycolate in the presence of a base, leading to the substitution of nitro groups and subsequent intramolecular cyclization and dehydrogenation to form the final product . Although the exact synthesis of the compound is not detailed, similar methods could potentially be applied, with adjustments for the specific functional groups present in the target molecule.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using experimental techniques such as FT-IR and Laser-Raman spectroscopy, as well as theoretical methods like ab initio calculations . These analyses provide information on vibrational frequencies, bond lengths, and bond angles, which are crucial for understanding the physical and chemical behavior of the compound. The molecular orbital energies, such as HOMO and LUMO, are also important for predicting reactivity .
Chemical Reactions Analysis
While the provided papers do not directly address the chemical reactions of the compound , they do offer insights into the reactivity of similar molecules. For instance, the presence of a thiophene ring and a sulfamoyl group could imply potential sites for electrophilic substitution or interactions with metal ions . The oxadiazole ring might also participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied, revealing that the dissociation constants and metal-ligand stability constants can be determined potentiometrically . The thermodynamic parameters associated with these processes, such as Gibbs free energy, enthalpy, and entropy changes, provide insight into the spontaneity and favorability of the reactions . These properties are likely to be influenced by the specific functional groups and overall molecular structure of the compound .
Scientific Research Applications
Corrosion Inhibition
Methyl 3-(N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)sulfamoyl)thiophene-2-carboxylate and related compounds have been studied for their corrosion inhibition properties. For instance, derivatives of 1,3,4-oxadiazole have been evaluated for their ability to inhibit corrosion in metals such as mild steel in acidic environments. The efficacy of these compounds is typically assessed using a combination of gravimetric, electrochemical, and surface analysis techniques, revealing their potential as protective agents against metal corrosion in industrial applications (Ammal, Prajila, & Joseph, 2018).
Antimicrobial Agents
Certain derivatives of this compound have been synthesized for use as antimicrobial agents. These compounds, often featuring a sulfamoyl moiety, are developed with the aim of creating new drugs with antibacterial and antifungal properties. Their efficacy is determined through in vitro testing against various bacterial and fungal strains (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Photochemical Degradation of Oil Components
Compounds related to this compound have been studied in the context of photochemical degradation of crude oil components. This research is crucial in understanding the environmental impact of oil spills, specifically the degradation process of certain oil components in oceanic environments (Andersson & Bobinger, 1996).
Electrophysical Properties
Studies have been conducted on the electrophysical properties of certain derivatives of this compound. These investigations provide valuable insights into the electrical behavior of these compounds, which can be crucial for their application in various fields of materials science (Torosyan, Biglova, Nuriakhmetova, & Miftakhov, 2018).
Anti-Inflammatory Activity
Research has also been conducted on derivatives of this compound for their potential anti-inflammatory properties. These studies typically involve the synthesis of novel compounds and their subsequent evaluation in animal models to assess their efficacy in reducing inflammation (Cong Ri-gang, 2007).
Future Directions
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields such as material science, medicinal chemistry, and high energy molecules .
Mechanism of Action
Target of Action
It’s worth noting that compounds with a 1,2,4-oxadiazole motif have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy , agents for treatment of age-related diseases , antimicrobials , and Sirtuin 2 inhibitors .
Mode of Action
Compounds with a 1,2,4-oxadiazole motif are known to interact with their targets through hydrogen bond acceptor properties . This is due to the electronegativities of nitrogen and oxygen, where nitrogen has been a stronger hydrogen bond acceptor than oxygen .
Biochemical Pathways
It’s known that 1,2,4-oxadiazole derivatives can affect various biochemical pathways depending on their specific targets .
Result of Action
Based on the known effects of 1,2,4-oxadiazole derivatives, it can be inferred that this compound may have potential therapeutic effects in various disease contexts .
properties
IUPAC Name |
methyl 3-[[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5S3/c1-22-15(19)12-10(5-7-25-12)26(20,21)18-9-4-6-24-11(9)14-16-13(17-23-14)8-2-3-8/h4-8,18H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSURXOUKBLKUFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=C(SC=C2)C3=NC(=NO3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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